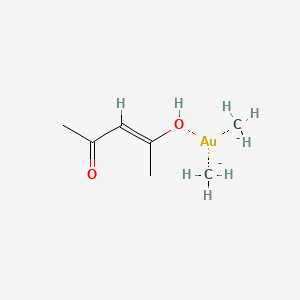

Dimethyl(acetylacetonate)gold(III)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dimethyl(acetylacetonate)gold(III) is a gold source that is soluble in organic solvents . It is generally immediately available in most volumes . The molecular formula is C7H13AuO2 . It appears as white to off-white crystals .

Synthesis Analysis

Dimethyl(acetylacetonate)gold(III) is used as a precursor for the synthesis of gold nanoparticles . It is used in heterogeneously catalyzed reactions such as CO oxidation, propene epoxidation, N-alkylation of primary amines to secondary amines, glucose oxidation, and aerobic oxidation of alcohols .Molecular Structure Analysis

The molecular structure of Dimethyl(acetylacetonate)gold(III) consists of a gold atom bonded to a bidentate ligand acetylacetonate (acac) and two methyl groups .Chemical Reactions Analysis

Upon electron beam irradiation, Dimethyl(acetylacetonate)gold(III) undergoes reduction from Au(III) to a metallic Au(0) species embedded in a dehydrogenated carbon matrix . This process also results in the evolution of methane, ethane, carbon monoxide, and hydrogen .Physical And Chemical Properties Analysis

Dimethyl(acetylacetonate)gold(III) has a melting point of 81-82°C and sublimes at approximately 25°C/0.01mm . It is stable when stored cold .科学的研究の応用

Biomedical Applications

While still in the early stages, gold complexes like Dimethyl(acetylacetonate)gold(III) hold promise in biomedical applications. Their low toxicity, stability, and tunable properties make them attractive candidates for drug delivery, imaging agents, and photothermal therapy. Researchers investigate their interactions with biological systems to unlock their full potential.

作用機序

Target of Action

Dimethyl(acetylacetonate)gold(III) is primarily used as a precursor for the synthesis of gold nanoparticles . These nanoparticles are used in various catalytic applications, including CO oxidation, propene epoxidation, N-alkylation of primary amines to secondary amines, glucose oxidation, and aerobic oxidation of alcohols .

Mode of Action

The compound interacts with its targets through electron-induced reactions . When Dimethyl(acetylacetonate)gold(III) is adsorbed onto solid substrates and exposed to an electron beam, it undergoes decomposition . This process is first-order with respect to the surface coverage of the organometallic precursor and exhibits a rate constant proportional to the electron flux .

Biochemical Pathways

The electron-induced reactions of Dimethyl(acetylacetonate)gold(III) lead to the formation of gold-containing nanostructures . These nanostructures can then participate in various biochemical pathways depending on their specific applications. For example, gold nanoparticles synthesized from this compound can catalyze the oxidation of CO or glucose .

Result of Action

The primary result of the action of Dimethyl(acetylacetonate)gold(III) is the formation of gold nanoparticles . These nanoparticles can then be used in various catalytic applications, leading to molecular and cellular effects depending on the specific reaction being catalyzed .

Action Environment

The action of Dimethyl(acetylacetonate)gold(III) is influenced by environmental factors such as the presence of an electron beam and the properties of the substrate onto which it is adsorbed . For example, the rate of electron-induced decomposition of the compound is proportional to the electron flux . Additionally, the structure of the resulting gold-containing deposits can be influenced by the properties of the substrate .

Safety and Hazards

Dimethyl(acetylacetonate)gold(III) should be handled under inert gas . It should be kept cool and not allowed to contact air . If it comes in contact with eyes, rinse cautiously with water for several minutes . If swallowed, consult a doctor if symptoms persist . It should be stored under inert gas .

将来の方向性

特性

IUPAC Name |

carbanide;gold;(E)-4-hydroxypent-3-en-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2.2CH3.Au/c1-4(6)3-5(2)7;;;/h3,6H,1-2H3;2*1H3;/q;2*-1;/b4-3+;;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OODGPXRGNOXCBP-FHJHGPAASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH3-].[CH3-].CC(=CC(=O)C)O.[Au] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[CH3-].[CH3-].C/C(=C\C(=O)C)/O.[Au] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14AuO2-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: How does Dimethyl(acetylacetonate)gold(III) facilitate gold deposition, and what are the implications of its decomposition products?

A1: Dimethyl(acetylacetonate)gold(III) serves as a precursor for gold deposition through a process called electron beam-induced deposition (EBID) [, , ]. In this technique, a focused electron beam interacts with adsorbed AuIII(acac)Me2 molecules, leading to their decomposition and subsequent deposition of gold atoms onto a substrate. The decomposition process results in the reduction of Gold(III) to metallic Gold(0), leaving behind a deposit initially composed of gold atoms embedded within a matrix primarily composed of carbon []. While this carbon matrix can hinder the metallic properties of the deposited structures, studies have shown that treating the deposits with atomic hydrogen and atomic oxygen can effectively remove these organic contaminants, yielding purer gold structures []. This purification process is crucial for optimizing the electrical and catalytic properties of the deposited gold, making it suitable for various applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7,7-Dimethyltricyclo[2.2.1.0~2,6~]heptane-1-carbonyl fluoride](/img/structure/B576410.png)

![3-[3-(Dimethylamino)propoxy]aniline](/img/structure/B576416.png)